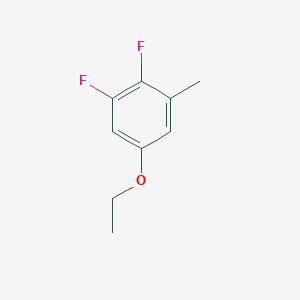

5-Ethoxy-1,2-difluoro-3-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,3-Difluoro-5-ethoxytoluene” is a chemical compound with the molecular formula C9H10F2O . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of “2,3-Difluoro-5-ethoxytoluene” consists of nine carbon atoms, ten hydrogen atoms, two fluorine atoms, and one oxygen atom .

Chemical Reactions Analysis

While specific chemical reactions involving “2,3-Difluoro-5-ethoxytoluene” are not available, research has shown that difluoromethylation processes can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

Applications De Recherche Scientifique

Synthesis of Difluorinated Pseudopeptides

2,3-Difluoro-5-ethoxytoluene was involved in the synthesis of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids in the Ugi reaction, showcasing the compound's utility in creating complex molecular structures (Gouge, Jubault, & Quirion, 2004).

Allylic C(sp3)–F Bond Activation

A nickel-catalyzed defluorinative coupling process was described, involving 2,3-Difluoro-5-ethoxytoluene for the synthesis of difluoro-1,4-dienes. This method is significant for selective allylic C(sp3)–F bond activation via β-fluorine elimination, offering a pathway for creating complex fluorinated compounds (Ichitsuka, Fujita, & Ichikawa, 2015).

Copolymerization and Synthesis of Trisubstituted Ethylenes

The compound was used in the synthesis and copolymerization of novel trisubstituted ethylenes, such as 2-methoxyethyl phenylcyanoacrylates. This research highlights its role in the development of new polymers and materials with potential applications in various industries (Abdelhamid et al., 2021).

Building Block for Difluoromethylene-Containing Compounds

2,3-Difluoro-5-ethoxytoluene was also used in the preparation of new CF2-containing building blocks, specifically ethyl 3-ethoxy-2,2-difluoro-3-hydroxy-propionate and -propioamide. These compounds were used to produce α,α-difluoro-functionalized esters and amides, demonstrating the versatility of 2,3-Difluoro-5-ethoxytoluene in synthetic chemistry (Tsukamoto & Kitazume, 1992).

Safety and Hazards

While specific safety and hazard information for “2,3-Difluoro-5-ethoxytoluene” is not available, it is generally recommended to avoid breathing dust, fume, gas, mist, vapors, or spray of chemical substances. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Orientations Futures

The future directions for “2,3-Difluoro-5-ethoxytoluene” and similar compounds could involve further exploration of difluoromethylation processes. The development of more efficient synthetic methods and a better understanding of the conformation and mechanism of formation of these molecules is important .

Propriétés

IUPAC Name |

5-ethoxy-1,2-difluoro-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-3-12-7-4-6(2)9(11)8(10)5-7/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIHUISPLBLNSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2818292.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2818296.png)

![3-(4-Methoxyphenyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B2818297.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2818302.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B2818304.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2818305.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride](/img/structure/B2818309.png)